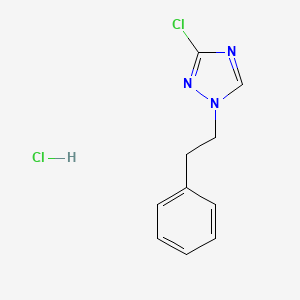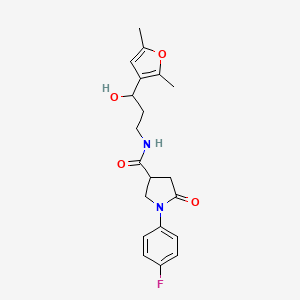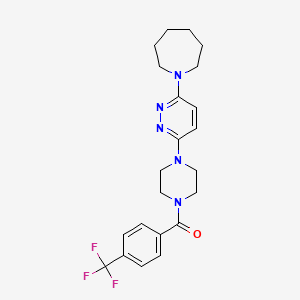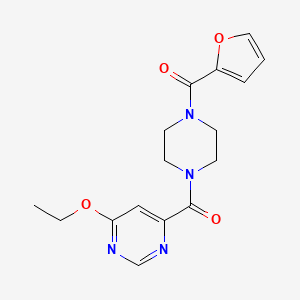![molecular formula C16H16N2O2 B2887293 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one CAS No. 333411-66-8](/img/structure/B2887293.png)
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one” is a complex organic molecule. It contains a quinolinone moiety, which is a type of heterocyclic compound, and a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinolinone and furan rings, as well as the various substituents. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinolinone and furan rings, as well as the various substituents. For example, the furan ring is aromatic and therefore relatively stable, but can undergo reactions at the 2-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinolinone and furan rings might confer aromaticity and stability, while the various substituents could affect properties such as solubility and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Properties
Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, including coupling reactions, palladium-catalysed cyclisations, and three-component reactions. These synthesis methods enable the creation of a diverse range of heterocyclic compounds with potential for further chemical modification and exploration of biological activities (El’chaninov & Aleksandrov, 2017) (Lindahl et al., 2006).
Electrophilic and Nucleophilic Substitution Reactions : These compounds undergo various electrophilic and nucleophilic substitution reactions, allowing for the generation of a wide array of derivatives with different functional groups. Such chemical versatility is crucial for the development of compounds with tailored properties for specific applications (El’chaninov & Aleksandrov, 2017).
Pharmacological Activities
Anti-inflammatory and Cytotoxicity : Certain derivatives of this compound have been evaluated for their anti-inflammatory and cytotoxic activities. These studies have identified compounds with potent activity against specific targets, such as TNF-alpha formation and lysozyme release, without exhibiting significant cytotoxicity. This suggests potential applications in the treatment of inflammatory diseases and cancer (Chen et al., 2006).
Histamine H4 Receptor Inverse Agonists : Research has also led to the discovery of quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists. This activity indicates potential therapeutic benefits for conditions such as allergies and asthma. The dual action of these compounds on human histamine H1 and H4 receptors suggests a novel class of ligands for further exploration in drug development (Smits et al., 2008).
Anticancer Properties : Among the synthesized derivatives, specific compounds have shown selective activity against non-small-cell lung cancers. This selectivity, combined with good oral bioavailability and water solubility, marks them as promising candidates for anticancer drug development. Their mechanism of action includes inducing mitotic arrest and possibly leading to cancer cell apoptosis (Chen et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(furan-2-ylmethylamino)methyl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-5-12-8-13(16(19)18-15(12)7-11)9-17-10-14-3-2-6-20-14/h2-8,17H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBBCQNWHAQBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2887213.png)
![9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2887217.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887219.png)




![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2887228.png)
![N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887229.png)

![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)
